4-fluoro-N-methyl-3-nitrobenzamide
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various strategies, including palladium-catalyzed reactions, phase transfer catalysis, and chlorination followed by amination. For instance, a related compound, 4-amino-2-fluoro-N-methyl-benzamide, was synthesized from 2-fluoro-4-nitrotoluene using potassium permanganate, followed by chlorination, amination, and hydrogenation to yield the final product with high efficiency . These methods could potentially be adapted for the synthesis of 4-fluoro-N-methyl-3-nitrobenzamide.
Molecular Structure Analysis
Crystal structure analysis of similar compounds, such as N-(arylsulfonyl)-4-fluorobenzamides, reveals that the aromatic rings in these molecules are inclined at significant angles, which could influence the molecular properties and reactivity . The molecular structure of 4-fluoro-N-methyl-3-nitrobenzamide would likely exhibit similar characteristics, affecting its interactions and biological activity.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzamide derivatives is influenced by the presence of substituents on the benzene ring. For example, 4-iodo-3-nitrobenzamide can undergo metabolic reduction to form nitroso and amino derivatives, which have been shown to induce cell death in tumor cells . The presence of a fluorine atom in 4-fluoro-N-methyl-3-nitrobenzamide could similarly affect its reactivity and potential as a prodrug in chemotherapeutic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrobenzamide derivatives can be influenced by their molecular structure and substituents. For example, the fluorescence emissions of N-(methylthiazol-2-yl)-nitrobenzamide isomers are selectively reduced upon interaction with metal ions, which could be used for ion detection . Similarly, the presence of a fluorine atom in 4-fluoro-N-methyl-3-nitrobenzamide could confer unique optical and electronic properties, potentially useful for applications in material science or as a diagnostic tool.
Scientific Research Applications
-
Chemical Synthesis
-
Biomolecule Immobilization and Bioconjugation
- Summary of Application : 4-fluoro-3-nitrophenyl azide, a compound similar to 4-fluoro-N-methyl-3-nitrobenzamide, has been used for biomolecule immobilization and bioconjugation . This involves the use of the compound as a photolinker to produce a chemical linkage upon photo-irradiation .
- Methods of Application : The compound is applied to a surface and then exposed to light, causing it to react and form a covalent bond with biomolecules present . This can be used to attach biomolecules such as antibodies, enzymes, cells, carbohydrates, oligonucleotides, and DNA aptamers to a surface .
- Results or Outcomes : The result is a surface that has been functionalized with specific biomolecules, which can be used in a variety of biochemical assays and chemical syntheses .
- Preparation of Androgen Receptor Antagonists
- Summary of Application : 2-Fluoro-N-methyl-4-nitrobenzamide, a compound similar to 4-fluoro-N-methyl-3-nitrobenzamide, is used in the preparation of androgen receptor antagonists .
- Results or Outcomes : The outcomes of the synthesis would be the production of androgen receptor antagonists, which are used in the treatment of hormone refractory prostate cancer .
-
Pharmaceutical Research
- Summary of Application : 4-Fluoro-N-methyl-3-nitrobenzamide could potentially be used in pharmaceutical research . Its properties and reactivity might make it a useful building block in the synthesis of new pharmaceutical compounds .
- Results or Outcomes : The outcomes of the pharmaceutical research would depend on the specific reactions being performed. The product of the reaction could potentially be a new pharmaceutical compound .
-
Material Science
- Summary of Application : 4-Fluoro-N-methyl-3-nitrobenzamide could potentially be used in material science . Its properties might make it a useful component in the synthesis of new materials .
- Results or Outcomes : The outcomes of the material science research would depend on the specific reactions being performed. The product of the reaction could potentially be a new material .
Safety And Hazards
properties
IUPAC Name |
4-fluoro-N-methyl-3-nitrobenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O3/c1-10-8(12)5-2-3-6(9)7(4-5)11(13)14/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGYDUQSOZFFEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-methyl-3-nitrobenzamide |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.